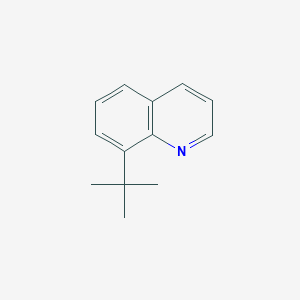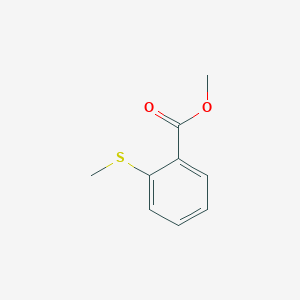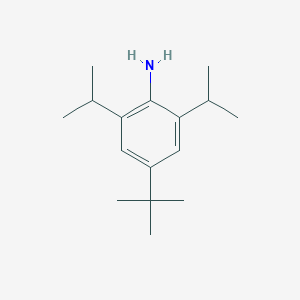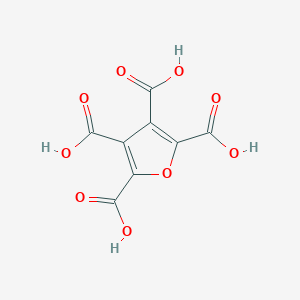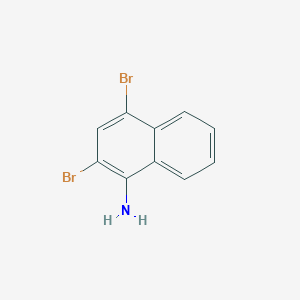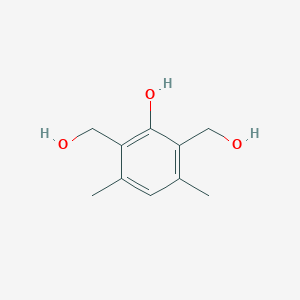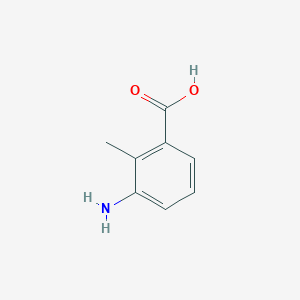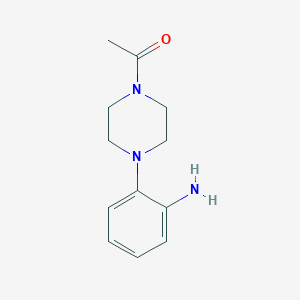![molecular formula C11H16N4O B181797 1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 92808-20-3](/img/structure/B181797.png)
1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one
Vue d'ensemble
Description
“1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one” is a compound with the IUPAC name 4-(5-amino-2-pyridinyl)-2-piperazinone . It has a molecular weight of 192.22 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N4O/c10-7-1-2-8(12-5-7)13-4-3-11-9(14)6-13/h1-2,5H,3-4,6,10H2,(H,11,14) . This indicates that the compound contains 9 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 192.22 . It has a high GI absorption, is a P-gp substrate, and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Po/w (iLOGP) is 1.7, indicating its lipophilicity .Applications De Recherche Scientifique
Piperazine Derivatives in Anti-mycobacterial Activity
Piperazine and its analogues, including structures similar to 1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one, have shown significant anti-mycobacterial properties. These compounds, when integrated as core structures in medicinal chemistry, have demonstrated potential activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (MTB). The versatility of the piperazine scaffold in drug design is highlighted by its inclusion in numerous marketed drugs with diverse pharmacological activities. The structure-activity relationship (SAR) of these molecules provides insights into designing more effective anti-TB agents (Girase et al., 2020).
DNA Minor Groove Binding
The synthetic dye Hoechst 33258, which shares structural features with 1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one, binds strongly to the minor groove of double-stranded B-DNA, showcasing specificity for AT-rich sequences. This binding ability is utilized in various biological applications, including chromosome and nuclear staining, analysis of nuclear DNA content, and as a starting point for drug design aimed at DNA sequence recognition and binding. This application demonstrates the utility of such molecules in both diagnostic and therapeutic contexts (Issar & Kakkar, 2013).
Piperazine Derivatives in Drug Development
Piperazine, as found in 1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one, is a crucial moiety in drug development, with therapeutic applications across a range of conditions including psychiatric disorders, cancer, and infectious diseases. The modification of the piperazine nucleus can significantly alter the medicinal properties of the resulting molecules, underscoring the importance of this scaffold in the rational design of new therapeutics. This flexibility has led to the exploration of piperazine-based molecules for various diseases, reflecting its broad potential in pharmacotherapy (Rathi et al., 2016).
Therapeutic Potential in Neurodegenerative Diseases
The compound 4-aminopyridine, which is structurally related to 1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one, has shown promise in the treatment of neurodegenerative diseases. It acts as a potassium channel blocker and has been approved for improving walking in patients with multiple sclerosis. This application underscores the potential of similar compounds in addressing disturbances in nerve impulse conduction associated with demyelination of the central nervous system, suggesting a broader therapeutic utility for neurodegenerative conditions (Kostadinova & Danchev, 2019).
Antidepressant Activity Targeting 5-HT1A Receptors
Compounds similar to 1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one have been investigated for their antidepressant activities, particularly those targeting the 5-HT1A serotonin receptor. This receptor plays a crucial role in modulating mood and anxiety, and drugs that act on this pathway can offer new options for treating depression and anxiety disorders. The structural features of these compounds, such as the piperazine ring, contribute to their pharmacological profiles and offer insights into the design of novel antidepressants (Wang et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propriétés
IUPAC Name |
1-[4-(5-aminopyridin-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-9(16)14-4-6-15(7-5-14)11-3-2-10(12)8-13-11/h2-3,8H,4-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLNAGNYUPXMKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588525 | |
| Record name | 1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one | |
CAS RN |
92808-20-3 | |
| Record name | 1-[4-(5-Amino-2-pyridinyl)-1-piperazinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92808-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




